2-Chloro-6-phenylpyridine-3-boronic acid
Overview
Description
2-Chloro-6-phenylpyridine-3-boronic acid is an organoboron compound with the molecular formula C11H9BClNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its versatility and effectiveness in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-phenylpyridine-3-boronic acid typically involves the reaction of 2-chloro-6-phenylpyridine with a boron-containing reagent such as boronic acid or boronate ester. The reaction is often catalyzed by palladium and conducted under mild conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-phenylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution.
Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Chloro-6-phenylpyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, including anticancer and antiviral agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 2-Chloro-6-phenylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
2-Chloropyridine-3-boronic Acid: Another derivative with similar reactivity but different substitution patterns.
Uniqueness: 2-Chloro-6-phenylpyridine-3-boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(2-chloro-6-phenylpyridin-3-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BClNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVHXMPPXRZZIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2=CC=CC=C2)Cl)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BClNO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251478 | |
Record name | B-(2-Chloro-6-phenyl-3-pyridinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.46 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-28-1 | |
Record name | B-(2-Chloro-6-phenyl-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029654-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Chloro-6-phenyl-3-pyridinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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